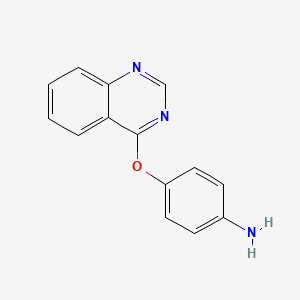

4-(Quinazolin-4-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-quinazolin-4-yloxyaniline |

InChI |

InChI=1S/C14H11N3O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,15H2 |

InChI Key |

GYJZPQSHBCEUDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Quinazolin 4 Yloxy Aniline and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(quinazolin-4-yloxy)aniline reveals that the most logical and commonly employed disconnection is at the ether C-O bond. This bond is strategically formed in the final steps of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection strategy leads to two primary precursors:

A quinazoline (B50416) ring system activated at the 4-position with a suitable leaving group, typically a halogen like chlorine (a 4-haloquinazoline).

An anilino-containing moiety with a nucleophilic oxygen, which is 4-aminophenol.

The 4-haloquinazoline precursor can be further disconnected, tracing its origin back to more fundamental starting materials like anthranilic acid or its derivatives. nih.gov The synthesis of the quinazoline scaffold itself is a well-established area of heterocyclic chemistry. nih.govnih.gov The 4-aminophenol moiety is a readily available commercial chemical, simplifying this arm of the synthesis. This strategic approach allows for modularity, where various substituted quinazolines and anilines can be combined to create a library of derivatives.

Precursor Synthesis and Functionalization Approaches

The most common and reactive precursor for the synthesis of this compound is a 4-chloroquinazoline. The general pathway to this intermediate begins with an appropriately substituted anthranilic acid.

A widely used method involves the condensation of anthranilic acid with formamide, which upon heating, cyclizes to form the corresponding quinazolin-4(3H)-one. e3s-conferences.org This foundational structure is then activated for subsequent nucleophilic substitution through chlorination. The conversion of the quinazolin-4(3H)-one to the 4-chloroquinazoline is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) under reflux conditions. webofproceedings.orgresearchgate.net

For instance, in the synthesis of a derivative, 7-methoxy-6-nitroquinazolin-4-ol was successfully converted to 4-chloro-7-methoxy-6-nitroquinazoline in an 86% yield by refluxing with SOCl₂ and a drop of DMF for five hours. webofproceedings.org This halogenated quinazoline is highly reactive at the C4 position, making it an excellent electrophile for the subsequent etherification step. The use of variously substituted anthranilic acids allows for the introduction of diverse functional groups onto the benzene portion of the quinazoline core, enabling the synthesis of a wide range of derivatives. nih.govnih.gov

The primary anilino-containing precursor for the target molecule is 4-aminophenol. This compound is a staple in chemical synthesis and is widely available commercially. For the synthesis of derivatives bearing substitutions on the aniline (B41778) ring, functionalized aminophenols can be used. While advanced methods exist for the synthesis of complex anilines, such as palladium-catalyzed C–N cross-coupling reactions, the direct use of commercially available substituted 4-aminophenols is the most straightforward approach for this specific synthetic target. nih.gov

Formation of the Ether Linkage: Nucleophilic Aromatic Substitution Strategies

The pivotal step in the synthesis of this compound is the formation of the diaryl ether bond. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction. nih.govorganic-chemistry.org The quinazoline ring is inherently electron-deficient, which strongly activates the C4 position towards nucleophilic attack, facilitating the displacement of the halogen leaving group. nih.govresearchgate.net The nucleophile in this reaction is the phenoxide ion, generated in situ from 4-aminophenol through deprotonation by a suitable base.

The efficiency of the SNAr reaction is highly dependent on the choice of base, solvent, and temperature. A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group of 4-aminophenol, thereby generating the potent phenoxide nucleophile. Bases such as potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are commonly employed for this purpose. webofproceedings.orgnih.gov

The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base without diminishing the reactivity of the anionic nucleophile. N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents. webofproceedings.orgnih.gov Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific reactivity of the substrates.

For example, the synthesis of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline was achieved by reacting 4-chloro-7-fluoroquinazoline with 4-aminophenol and potassium tert-butoxide. The reaction was conducted in DMF and heated to 343 K (70 °C) for 8 hours, resulting in an 81.0% yield of the desired product. nih.gov In another documented synthesis of a nitro-substituted derivative, the reaction between 4-chloro-7-methoxy-6-nitroquinazoline and p-aminophenol was carried out using potassium tert-butoxide in THF at room temperature, affording the product in a 78% yield. webofproceedings.org

| Quinazoline Precursor | Aniline Precursor | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-chloro-7-fluoroquinazoline | 4-aminophenol | Potassium tert-butoxide | DMF | 70 °C (343 K) | 8 h | 81.0% | nih.gov |

| 4-chloro-7-methoxy-6-nitroquinazoline | p-aminophenol | Potassium tert-butoxide | THF | Room Temp. | 0.5 h | 78% | webofproceedings.org |

The formation of the ether linkage in this compound does not create a new stereocenter, as the reaction occurs between two achiral, sp²-hybridized carbon and oxygen atoms. The quinazoline and aniline ring systems are inherently planar aromatic structures. nih.gov Consequently, considerations of stereoisomerism (enantiomers or diastereomers) are not relevant to this specific bond-forming step.

However, the final molecule possesses conformational flexibility, particularly concerning the rotation around the C-O ether bond. The dihedral angle between the quinazoline ring system and the adjacent benzene ring has been reported as 85.73 (9)° in the crystal structure of the closely related 4-[(7-fluoroquinazolin-4-yl)oxy]aniline. nih.gov This near-perpendicular arrangement is a conformational feature rather than a result of stereoselectivity in the synthesis. Should the synthesis begin with precursors that already contain chiral centers remote from the reaction site, the SNAr reaction mechanism would not be expected to affect their stereochemical integrity.

Derivatization Strategies for Structural Diversity

The generation of diverse libraries of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. These strategies can be broadly categorized into modifications of the aniline portion of the molecule and functionalization of the quinazoline ring system.

The aniline moiety of this compound offers several sites for chemical modification, including the aromatic ring and the nitrogen atom. These modifications can significantly influence the compound's physicochemical properties and biological activity.

The introduction of various substituents onto the aromatic ring of the aniline moiety is a common strategy to modulate the electronic and steric properties of the molecule. While direct synthetic examples for the electrophilic substitution on the aniline ring of this compound are not extensively reported, the general reactivity of anilines suggests that electrophilic aromatic substitution reactions would likely occur at the ortho and para positions relative to the amino group. However, the ether linkage at the para position directs incoming electrophiles to the ortho positions.

In the broader context of quinazoline derivatives, particularly 4-anilinoquinazolines, the aniline ring is frequently substituted. These substitutions are typically introduced by using a pre-substituted aniline in the coupling reaction with a 4-chloroquinazoline. This approach allows for a wide range of substituents to be incorporated. For instance, derivatives with bromo, fluoro, and chloro substituents on the aniline ring have been synthesized and evaluated for their biological activities. Structure-activity relationship studies on 4-anilinoquinazolines have shown that large lipophilic and electron-withdrawing groups, such as chlorine or bromine, are often preferred at the 3' and 4' positions of the aniline ring, while smaller substituents like fluorine or hydrogen are more favorable at the ortho position ijcce.ac.ir.

The following table summarizes examples of substituted anilines that have been used to synthesize 4-anilinoquinazoline (B1210976) derivatives, which can be considered analogous to the target compound.

| Substituent on Aniline | Resulting Compound Class | Reference |

| 4-Bromo-2-fluoro | 4-(4-Bromo-2-fluoroanilino)quinazoline | ijcce.ac.ir |

| 3-Fluoro | 4-(3-Fluoroanilino)quinazoline | ijcce.ac.ir |

| 3-Methyl | 4-(3-Methylanilino)quinazoline | ijcce.ac.ir |

| 3-Ethyl | 4-(3-Ethylanilino)quinazoline | ijcce.ac.ir |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The replacement of the aniline nitrogen in this compound is a less common modification. However, the general concept of bioisosterism can be applied to explore structural analogues.

While direct examples of bioisosteric replacement for the aniline nitrogen in the specific this compound scaffold are scarce in the literature, one could envision replacing the amine with other small, hydrogen-bonding functional groups. Potential bioisosteres for the amino group could include a hydroxyl (-OH), thiol (-SH), or a methylamino (-NHCH3) group. These modifications would alter the hydrogen bonding capacity and nucleophilicity of this part of the molecule.

It's important to note that such modifications would likely be achieved by utilizing a substituted phenol in the initial synthesis, for example, 4-mercaptophenol or N-methyl-4-aminophenol, reacting with a 4-chloroquinazoline.

The quinazoline ring is a versatile scaffold that allows for functionalization at multiple positions, enabling the fine-tuning of the molecule's properties.

Substitutions at various positions of the quinazoline core are a primary strategy for generating structural diversity. The synthesis of these derivatives typically starts from an appropriately substituted anthranilic acid or a related precursor, which is then cyclized to form the quinazoline ring.

C-2 Position: The C-2 position of the quinazoline ring can be substituted with a variety of groups. For instance, 2-phenylquinazolin-4(3H)-one can be synthesized from the reaction of 2-aminobenzamide with styrene mdpi.com. The resulting quinazolinone can then be converted to a 4-chloroquinazoline, which serves as a key intermediate for the synthesis of this compound derivatives. A series of 2,4-disubstituted quinazoline derivatives have been synthesized, showcasing the feasibility of introducing substituents at the C-2 position nih.gov.

C-5, C-6, C-7, and C-8 Positions: Substitutions at the C-5, C-6, C-7, and C-8 positions are generally introduced by starting with a substituted anthranilic acid. For example, the synthesis of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline involves the use of a 7-fluoro-substituted precursor nih.gov. Similarly, 6,7-disubstituted quinazolines, often with methoxy groups, are common in biologically active molecules and are prepared from the corresponding substituted anthranilic acids mdpi.com. The synthesis of 6-nitro-4-substituted quinazoline derivatives has also been reported, highlighting the possibility of introducing electron-withdrawing groups at the C-6 position nih.gov.

The following table provides examples of substitutions on the quinazoline core and the corresponding synthetic precursors.

| Position of Substitution | Substituent | Starting Material Example | Resulting Intermediate | Reference |

| C-7 | Fluoro | 4-Fluoroanthranilic acid | 4-Chloro-7-fluoroquinazoline | nih.gov |

| C-6 | Nitro | 5-Nitroanthranilic acid | 4-Chloro-6-nitroquinazoline | nih.gov |

| C-6, C-7 | Methoxy | 4,5-Dimethoxyanthranilic acid | 4-Chloro-6,7-dimethoxyquinazoline | mdpi.com |

Annulation, or the fusion of additional rings onto the quinazoline core, represents a significant structural modification that can lead to novel heterocyclic systems with unique biological properties. These reactions often involve the construction of a new ring fused to one of the existing rings of the quinazoline scaffold.

Various synthetic methods have been developed for the synthesis of fused quinazoline systems. For example, triazolo[4,3-c]quinazolines have been prepared, demonstrating the fusion of a triazole ring to the quinazoline core mdpi.com. The synthesis of quinazolin-4(1H)-ones through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines also provides a route to the core structure, which could potentially be further elaborated into fused systems rsc.org.

Functionalization of the Quinazoline Core

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in efficiency, diversity, and scalability, enabling the construction of complex molecular architectures with greater precision and control.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many quinazoline derivatives. The Buchwald-Hartwig amination, in particular, has become a widely used method for the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.org This reaction is valued for its broad substrate scope and tolerance of various functional groups, overcoming the limitations of traditional methods for creating aromatic C-N bonds. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by the coordination of the amine to the palladium center, deprotonation by a base, and subsequent reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. wikipedia.orgbohrium.com

In the context of quinazoline synthesis, the Buchwald-Hartwig amination can be employed to couple an amine with a halogenated quinazoline precursor. For instance, a 4-chloroquinazoline can be reacted with an appropriate aniline derivative in the presence of a palladium catalyst and a suitable ligand to form the desired C-N bond. Various palladium sources, such as Pd(OAc)2 or preformed palladium complexes, can be used. acsgcipr.orgbohrium.com The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield and purity of the product. libretexts.org

Table 1: Key Parameters in Buchwald-Hartwig Amination for Quinazoline Synthesis

| Parameter | Description | Examples |

| Palladium Source | The source of the palladium catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | A crucial component that stabilizes the palladium center and facilitates the reaction. | Xantphos, BINAP, DPEPhos |

| Base | Required for the deprotonation of the amine. | NaOtBu, K2CO3, Cs2CO3 |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

The development of bidentate phosphine ligands like BINAP and DPPF has expanded the utility of this reaction to include primary amines. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the synthesis of a diverse library of quinazoline derivatives with various substituents. bohrium.com

Click Chemistry Applications in Conjugate Synthesis

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. csmres.co.uk The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.netnih.gov This reaction has found extensive applications in drug discovery and bioconjugation due to its reliability and biocompatibility. csmres.co.uknih.gov

In the synthesis of this compound conjugates, click chemistry provides a highly efficient method for linking the quinazoline core to other molecular fragments, such as peptides, polymers, or other bioactive molecules. nih.gov This is typically achieved by functionalizing the this compound scaffold with either an azide (B81097) or a terminal alkyne group. The counterpart functional group is then introduced onto the molecule to be conjugated. The subsequent CuAAC reaction covalently links the two components through the formation of a triazole ring. nih.gov

The conditions for the CuAAC reaction are generally mild, often proceeding in aqueous or mixed aqueous-organic solvent systems. csmres.co.uk The reaction is highly specific, minimizing the formation of side products and simplifying purification. apjonline.in The resulting triazole linker is metabolically stable, making it an ideal connection for creating robust molecular conjugates. nih.gov The application of click chemistry has enabled the rapid assembly of diverse libraries of quinazoline-based conjugates for biological screening. researchgate.net

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are synthetic strategies in which three or more reactants combine in a single step to form a product that incorporates atoms from all the starting materials. mdpi.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. mdpi.comnih.gov These reactions are particularly well-suited for the construction of heterocyclic scaffolds like the quinazoline core. mdpi.com

Several MCRs have been developed for the synthesis of quinazolinone and quinazoline derivatives. mdpi.com For example, a four-component reaction involving anilines, aromatic aldehydes, and ammonium iodide has been reported for the preparation of substituted quinazolines under metal-free conditions. rsc.org Another approach involves a palladium-mediated four-component coupling of 2-haloanilines, trimethyl orthoformate, carbon monoxide, and an amine to construct the quinazolin-4(3H)-one scaffold. mdpi.com

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been utilized in the synthesis of polycyclic quinazolinones. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully choosing the starting materials, complex quinazolinone structures can be assembled in a highly convergent manner. nih.gov The products of these MCRs can then be further functionalized to yield a wide array of derivatives. The efficiency and diversity-generating power of MCRs make them a valuable tool in modern synthetic organic chemistry. mdpi.comresearchgate.net

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers several advantages over traditional batch processing. researchgate.netresearchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for scalability. researchgate.netnih.gov Automated flow synthesis systems can further enhance efficiency by integrating reaction, work-up, and purification steps into a continuous process. syrris.com

The synthesis of quinazoline derivatives is amenable to flow chemistry techniques. researchgate.net Continuous flow reactors can be used to perform reactions at elevated temperatures and pressures, often leading to significantly reduced reaction times and increased yields compared to batch methods. nih.gov The small reactor volumes in flow systems also allow for safer handling of hazardous reagents and intermediates. researchgate.net

Automated flow synthesis platforms enable the rapid generation of compound libraries for high-throughput screening. researchgate.netsyrris.com By systematically varying the starting materials and reaction conditions, a large number of quinazoline analogues can be synthesized in a short period. syrris.com This technology is particularly valuable in the early stages of drug discovery for exploring structure-activity relationships. syrris.com The integration of in-line analytical techniques, such as HPLC and mass spectrometry, allows for real-time reaction monitoring and optimization. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. nih.gov Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are being increasingly applied to the synthesis of quinazoline derivatives to minimize the environmental impact of chemical processes. nih.govresearchgate.net

Solvent-Free or Aqueous Media Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Consequently, there is significant interest in developing solvent-free reactions or using environmentally benign solvents like water. nih.gov

Solvent-free synthesis of quinazolin-4(3H)-ones has been achieved by reacting anthranilic acid and amides in the presence of a clay catalyst, montmorillonite K-10, under heating. researchgate.net This method avoids the use of hazardous solvents and simplifies the work-up procedure. Another approach utilizes tetrabutylammonium bromide as a neutral ionic liquid catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones. researchgate.net

The use of water as a reaction medium is highly desirable from a green chemistry perspective. researchgate.net Base-catalyzed synthesis of quinazolines has been reported to proceed efficiently in an aqueous medium. nih.gov These methods not only reduce the environmental footprint of the synthesis but can also offer advantages in terms of reaction rate and selectivity. researchgate.net The development of synthetic routes in aqueous media or under solvent-free conditions represents an important step towards more sustainable chemical manufacturing. nih.gov

Microwave-Assisted and Photoredox Catalysis

Modern synthetic methodologies are increasingly focused on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and photoredox catalysis represent two such advanced approaches that offer significant advantages over classical heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful and effective technology in organic synthesis, providing a green and sustainable source of energy. frontiersin.org Its application in the synthesis of quinazoline and quinazolinone derivatives has been shown to dramatically reduce reaction times, increase product yields, and simplify work-up procedures when compared to conventional heating. researchgate.netnih.gov The primary advantage lies in the efficient and uniform heating of the reaction mixture, which often leads to cleaner reactions and improved outcomes. frontiersin.org

A key synthetic route to this compound derivatives involves the nucleophilic aromatic substitution of a leaving group (such as chlorine) at the C4-position of the quinazoline ring with a substituted aminophenol. This type of reaction is particularly amenable to microwave assistance. While direct studies on the microwave synthesis of this compound are not extensively detailed, analogous reactions, such as the synthesis of N-aryl substituted-4-aminoquinazolines from 4-chloroquinazoline and various aryl heterocyclic amines, highlight the profound impact of this technology.

In a comparative study, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines was performed using both classical heating and microwave irradiation. nih.gov The results, summarized in the table below, demonstrate a drastic reduction in reaction time from 12 hours to just 20 minutes, alongside a significant increase in product yield. nih.gov This serves as a strong precedent for the expected efficiency gains when applying microwave-assisted techniques to the synthesis of 4-aryloxyquinazolines.

| Derivative | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| N-(pyridin-2-yl)quinazolin-4-amine | Conventional | 12 h | 70.3 |

| Microwave | 20 min | 90.5 | |

| N-(pyrazin-2-yl)quinazolin-4-amine | Conventional | 12 h | 68.5 |

| Microwave | 20 min | 91.2 | |

| N-(1H-benzo[d]imidazol-2-yl)quinazolin-4-amine | Conventional | 12 h | 65.2 |

| Microwave | 20 min | 85.4 |

Other microwave-assisted strategies for constructing the core quinazoline or quinazolinone ring include the Niementowski synthesis, which involves the reaction of anthranilic acids with amides, and the condensation of anthranilamides with aldehydes or ketones, often in the presence of a catalyst such as antimony(III) trichloride. frontiersin.orgscispace.com These methods also benefit from the rapid and efficient heating provided by microwaves. scholarsresearchlibrary.comijarsct.co.in

Photoredox Catalysis

Visible-light photoredox catalysis is a rapidly advancing field in organic chemistry that utilizes photons as a clean and renewable energy source to drive chemical reactions. nih.gov This approach offers mild reaction conditions and novel reactivity, making it an attractive strategy for the synthesis of complex heterocyclic compounds. rsc.org

The application of photoredox catalysis in quinazoline chemistry has primarily focused on the construction of the quinazolinone core. For instance, researchers have developed methods for the synthesis of quinazolin-4(3H)-ones via the visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov These reactions often employ an organic dye, such as fluorescein, as a photocatalyst in the presence of a mild oxidant. nih.gov Another innovative, catalyst-free approach involves the reaction of benzyl bromides with 2-aminobenzamides, irradiated by blue LEDs in the open air. rsc.org

The table below summarizes key findings in the photoredox-catalyzed synthesis of the quinazolinone scaffold, demonstrating the versatility of this emerging methodology.

| Starting Materials | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzamides and Aldehydes | Fluorescein (photocatalyst), TBHP (oxidant), visible light | Green and metal-free synthesis with good to excellent yields. | nih.gov |

| Benzyl bromides and 2-Aminobenzamides | Blue LED, air; no photocatalyst or additive | Proceeds efficiently at room temperature, likely via a radical pathway. | rsc.org |

| N-Aryl-2-aminobenzamides and Trialkylamines | Eosin Y (photocatalyst), aqueous acetonitrile | Broad substrate scope under mild photocatalytic conditions. | researchgate.net |

While these methods showcase the power of photoredox catalysis for building the fundamental quinazolinone structure, its application to the direct synthesis of 4-aryloxyquinazolines via C-O bond formation at the C4 position is a developing area of research. The current literature primarily focuses on the formation of the heterocyclic ring itself rather than the subsequent functionalization at the 4-position with an aryloxy group using this technique.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design Principles for 4-(Quinazolin-4-yloxy)aniline Analogs

The rational design of this compound analogs is a cornerstone of modern drug discovery, employing both target-guided and library-based strategies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Target-guided ligand design for this compound analogs leverages detailed knowledge of the three-dimensional structure of the biological target, often a protein kinase. researchgate.net For instance, in the context of EGFR inhibitors, the quinazoline (B50416) core orients itself into the ATP-binding site, forming a crucial hydrogen bond with the backbone of a methionine residue (Met793). nih.gov The 4-anilino moiety extends into a hydrophobic pocket, and its conformation relative to the quinazoline ring is a key determinant of binding affinity. nih.govnih.gov

Computational methods such as molecular docking are instrumental in predicting the binding modes of novel analogs. researchgate.net These studies help in designing compounds with enhanced interactions with the target protein. For example, docking studies of quinazoline derivatives in the EGFR active site have shown that specific substitutions can lead to tighter binding and increased inhibitory activity. researchgate.netnih.gov This structure-based approach allows for the rational introduction of functional groups to exploit specific features of the binding pocket, such as hydrophobic regions or pockets that can accommodate hydrogen bond donors or acceptors. nih.gov

Fragment-based drug design is another powerful strategy. It involves identifying small molecular fragments that bind to the target and then growing or combining them to create a more potent lead compound. nih.gov This approach was successfully used to design dual inhibitors of BRD4 and PARP1, starting from a quinazolin-4(3H)-one scaffold. nih.gov

Combinatorial chemistry and diversity-oriented synthesis (DOS) are pivotal in creating large and diverse libraries of this compound analogs for high-throughput screening. scispace.comscielo.br Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. scispace.com This is particularly useful for exploring the SAR of a particular scaffold. For example, a library of sclerotigenin-type benzodiazepine-quinazolinone analogs was prepared using a fluorous linker-assisted synthetic protocol. acs.org

Diversity-oriented synthesis, on the other hand, aims to generate libraries of structurally complex and diverse molecules, not limited to a single scaffold. scispace.compitt.eduresearchgate.net This approach is valuable for discovering novel biological probes and identifying new therapeutic targets. researchgate.net The goal is to maximize the coverage of chemical space by varying not just the building blocks but also the stereochemistry and the molecular framework itself. scispace.com One-pot, three-component reactions are an efficient way to generate structural diversity, as demonstrated in the synthesis of benzoxanthene and benzochromene libraries. acs.org

Positional and Electronic Effects of Substituents on Activity Profiles

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the aniline (B41778) and quinazoline rings.

Substitutions on the aniline ring play a critical role in modulating the activity and selectivity of this compound derivatives. Electron-withdrawing groups, such as chloro, bromo, and fluoro, on the aniline ring are often advantageous for antiproliferative activity. mdpi.com For instance, a 3-chloro-4-fluoro-aniline substitution pattern has been shown to be particularly effective in EGFR inhibitors. mdpi.comnih.gov

The position of these substituents is also crucial. Meta-substitutions on the aniline ring, such as with nitro, hydroxyl, trifluoromethyl, or cyano groups, are often more favorable than ortho-substitutions for BCRP inhibition. nih.gov The conformational flexibility of the aniline ring relative to the quinazoline core is a key factor in determining binding affinity. nih.gov The dihedral angle between the two rings can be influenced by substituents, which in turn affects how the molecule fits into the binding pocket of the target protein. nih.gov

Modifications to the quinazoline ring itself are a common strategy for optimizing the properties of these inhibitors.

C-2 Position: The C-2 position of the quinazoline ring can tolerate a variety of substituents that can influence activity and solubility. For example, in a series of A2A adenosine (B11128) receptor antagonists, introducing aminoalkyl chains with tertiary amines at the C-2 position enhanced both antagonist activity and solubility. mdpi.com The presence of a phenyl group at the C-2 position has been identified as an essential requirement for BCRP inhibition. nih.gov

C-6 and C-7 Positions: The C-6 and C-7 positions of the quinazoline ring are frequently substituted to improve potency and pharmacokinetic properties. Electron-donating groups at these positions can enhance the binding activity of the quinazoline nitrogens with the target's binding pocket. mdpi.com For instance, 6,7-dialkoxy-4-phenylamino-quinazolines have been designed to fit well within the EGFR TK binding site. mdpi.com The introduction of bulky substituents at the C-6 or C-7 positions can also increase potency. mdpi.com In some cases, substitutions at C-7 have proven more beneficial than at C-6. For example, a methyl group at C-7 of a 2-aminoquinazoline (B112073) derivative resulted in higher affinity for the A2A adenosine receptor compared to its C-6 counterpart. mdpi.com

Table 1: Effect of Quinazoline Ring Substitutions on Biological Activity

| Position | Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| C-2 | Aminoalkyl chains | A2A Adenosine Receptor | Enhanced activity and solubility | mdpi.com |

| C-2 | Phenyl group | BCRP | Essential for inhibition | nih.gov |

| C-6/C-7 | Electron-donating groups | Kinases | Enhanced binding activity | mdpi.com |

| C-6/C-7 | Bulky substituents | Kinases | Increased potency | mdpi.com |

| C-7 | Methyl group | A2A Adenosine Receptor | Higher affinity than C-6 methyl | mdpi.com |

Role of the Ether Linkage in Molecular Recognition and Conformation

Conformational Analysis of the -O- Bridge

Molecular modeling and conformational analysis studies are employed to understand the torsional angles and the energy landscape associated with the rotation around the C-O-C bonds. These analyses help in predicting the low-energy, bioactive conformation. The orientation of the aniline ring relative to the quinazoline core influences key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the kinase hinge region and other pockets. For many kinase inhibitors, a relatively planar conformation is often favored to fit within the ATP-binding cleft. However, the flexibility of the ether bridge can also allow the molecule to adapt to different binding site topographies.

Bioisosteric Replacements of the Ether Oxygen (e.g., Thioether, Alkyl Linkers)

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. In the context of this compound, replacing the ether oxygen with other functional groups can significantly impact potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Thioether (-S-) Bridge: Replacing the ether oxygen with a sulfur atom to create a thioether linkage is a classic bioisosteric modification. The C-S-C bond angle is typically smaller than the C-O-C angle, and the C-S bond is longer. These geometric differences can alter the relative positioning of the quinazoline and aniline rings, potentially leading to improved or diminished binding affinity. While sulfur is less electronegative than oxygen, it can still participate in non-covalent interactions. In some cases, the thioether analog may exhibit enhanced metabolic stability as ethers can be susceptible to O-dealkylation. For instance, in a series of substituted thiourea (B124793) quinazoline-based derivatives, a compound with a thiourea linked by an ether linkage at the 4-position of the quinazoline scaffold showed high potency against both EGFR and VEGFR-2. mdpi.com

Alkyl Linkers (-CH2-, -CH2-CH2-): Replacing the ether oxygen with a methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) linker introduces more conformational flexibility. The tetrahedral geometry of the sp3-hybridized carbon(s) leads to a more three-dimensional structure compared to the bent geometry of the ether. This increased flexibility can be advantageous if a non-planar conformation is required for optimal binding. However, it can also be detrimental due to an entropic penalty upon binding. The choice of linker length is critical; a single methylene bridge maintains a closer proximity between the two ring systems, while an ethylene bridge increases the distance.

Other Bioisosteres: Other bioisosteric replacements for the ether oxygen can include secondary amines (-NH-), sulfoxides (-SO-), and sulfones (-SO2-). Each of these linkers imparts different electronic and steric properties to the molecule. For example, a secondary amine introduces a hydrogen bond donor, which could form an additional interaction with the target protein. acs.org In some cases, replacing the aniline moiety at the 4-position with other groups has been shown to decrease activity. mdpi.com

The following table summarizes the impact of bioisosteric replacements on the properties of quinazoline derivatives:

| Linker | Bond Angle (approx.) | Bond Length (approx.) | Key Properties | Potential Impact on Activity |

| Ether (-O-) | 110-120° | 1.36-1.43 Å | Polar, hydrogen bond acceptor | Baseline for comparison |

| Thioether (-S-) | 100-105° | 1.81-1.82 Å | Less polar, potential for improved metabolic stability | Can alter ring orientation, may improve potency |

| Methylene (-CH2-) | 109.5° | 1.54 Å | Non-polar, increased flexibility | May allow for different binding modes, potential entropic penalty |

| Secondary Amine (-NH-) | 105-115° | 1.40-1.47 Å | Hydrogen bond donor and acceptor | Potential for additional hydrogen bonding interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.orgnih.gov For this compound derivatives, QSAR models can predict the inhibitory activity and selectivity against various targets, thereby guiding the design of new, more potent compounds. plos.org

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. A wide range of descriptors can be calculated, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. Examples include electrotopological state (E-state) indices and Kier & Hall connectivity indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties. Examples include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). orientjchem.orgresearchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as atomic charges, HOMO/LUMO energies, and electrostatic potentials. orientjchem.org

For quinazoline derivatives, descriptors that have been found to be significant in various QSAR studies include: researchgate.netwisdomlib.org

Electronic descriptors: Atomic charges on specific atoms of the quinazoline and aniline rings, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. orientjchem.org

Steric descriptors: Molar refractivity, surface area, and volume.

Topological descriptors: Connectivity indices and shape indices.

Thermodynamic descriptors: LogP (lipophilicity).

The selection of relevant descriptors is a critical step and is often achieved using statistical methods like correlation analysis and feature selection algorithms to avoid overfitting and to identify the most influential properties for biological activity. plos.org

Development and Validation of Predictive Models for Activity and Selectivity

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity (e.g., IC50 values). orientjchem.org Several statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. orientjchem.orgchalcogen.ro

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM): A machine learning approach that can model non-linear relationships.

Artificial Neural Networks (ANN): These are complex models inspired by the human brain that can capture highly non-linear patterns in the data.

A robust QSAR model must be rigorously validated to ensure its predictive power. orientjchem.org Common validation techniques include:

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): In each cycle, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted.

Leave-n-out cross-validation: Similar to LOO, but n compounds are left out in each cycle.

External Validation: The dataset is split into a training set for model development and a test set for evaluating the model's predictive ability on new, unseen data. orientjchem.orgnih.gov The predictive R² (R²pred) is a common metric for external validation.

Successful QSAR models for quinazoline derivatives have been developed, demonstrating good correlation between predicted and experimental activities. plos.orgnih.gov These models can then be used to virtually screen new derivatives of this compound and prioritize them for synthesis and biological testing.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating the Quinazoline Scaffold

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. nih.govfrontiersin.orgresearchgate.net The quinazoline scaffold is an excellent starting point for FBDD due to its privileged nature in medicinal chemistry, particularly as a kinase inhibitor. nih.govacs.org

The FBDD process typically involves the following steps:

Fragment Library Screening: A library of small fragments is screened for binding to the target protein using sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). frontiersin.org

Hit Identification and Validation: Fragments that show binding are considered "hits." The binding mode of these hits is often determined by X-ray crystallography to provide structural insights for further optimization.

Fragment Elaboration: Once a fragment hit is validated, it is elaborated into a more potent, drug-like molecule. This can be achieved through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups that can form additional interactions with the target protein. acs.org

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are linked together to create a single, high-affinity molecule. acs.org

Fragment Merging: Two or more overlapping fragments are combined into a single molecule that incorporates the key features of each. acs.org

The quinazoline core can be considered a "super fragment" or a starting point for FBDD. For example, a fragment containing the quinazoline ring system could be identified in an initial screen. This fragment would then be elaborated by adding substituents at various positions, such as the aniline moiety at the 4-position, to generate compounds like this compound and its derivatives. This strategy allows for the systematic exploration of the chemical space around the quinazoline core to optimize binding affinity and selectivity. nih.govrsc.org

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation Approaches for Quinazoline (B50416) Derivatives

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. For quinazoline derivatives, a variety of advanced techniques are employed to pinpoint and validate their biological partners.

Affinity Proteomics and Chemical Probe Development

Affinity proteomics is a powerful strategy for target identification that utilizes the binding affinity between a small molecule and its protein targets. researchgate.net This approach often involves creating a "chemical probe" by modifying the compound of interest—such as a 4-(quinazolin-4-yloxy)aniline derivative—to include a reactive group or a tag. mdpi.com

One common method is the development of photo-affinity labeling (PAL) probes, which incorporate a photo-reactive group like a benzophenone (B1666685) or diazirine. mdpi.comtandfonline.com When exposed to UV light, these probes form a covalent bond with nearby proteins, allowing for their capture and subsequent identification by mass spectrometry. For instance, lapatinib, a quinazoline-based kinase inhibitor, has been derivatized with diazirine groups to successfully identify its primary target, EGFR, from cell lysates. tandfonline.com Another approach involves attaching an alkyne or azide (B81097) group to the quinazoline scaffold for "click chemistry," a highly efficient reaction that allows for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. mdpi.comnih.gov

Researchers have also synthesized quinazoline-based fluorescent probes to visualize and detect specific receptors. By conjugating a quinazoline pharmacophore with a fluorophore like coumarin (B35378) or fluorescein, probes with high affinity for α1-Adrenergic Receptors (α1-ARs) have been developed, enabling their detection in cells. nih.gov Similarly, quinazoline-2,4(1H,3H)-dione scaffolds have been used to create PET probes for imaging tumors that overexpress Poly (ADP-ribose) polymerase (PARP). nih.gov

These chemical biology tools are instrumental in the "pull-down" of target proteins from complex biological mixtures, providing direct evidence of physical interaction. researchgate.net

Genetic Perturbation Screens for Pathway Elucidation

Genetic perturbation screens, such as those using CRISPR-Cas9 or RNA interference (RNAi), are invaluable for elucidating the biological pathways affected by a compound and for validating its targets. nih.govnih.gov These genome-wide screens can identify genes that, when knocked out or knocked down, either sensitize or desensitize cells to the effects of a quinazoline derivative.

For example, a genome-wide CRISPR-Cas9 screen in acute myeloid leukemia (AML) cells identified the mRNA decapping enzyme scavenger (DCPS) as an essential gene for AML cell survival. nih.gov This finding highlighted the potential of a DCPS inhibitor with a quinazoline structure, RG3039, as a therapeutic agent. nih.gov Similarly, CRISPR-Cas9 screens have been used to identify genetic factors that determine cellular sensitivity to other complex molecules, providing insights into their mechanisms of action. researchgate.net

These screens can reveal not only the primary target but also other components of the signaling pathway or related cellular processes. nih.govelifesciences.org For instance, if a quinazoline derivative inhibits a specific kinase, knocking out that kinase gene should phenocopy the effect of the compound. Conversely, mutations in the target that prevent compound binding would confer resistance. This powerful approach helps to build a comprehensive picture of the compound's cellular function and validate its molecular targets in a physiological context. biorxiv.org

Molecular Interactions with Biological Targets

The therapeutic effects of this compound and its derivatives are rooted in their specific molecular interactions with biological targets such as kinases, receptors, and enzymes. nih.govekb.eg Understanding these interactions in detail is crucial for optimizing drug design.

Binding Affinity Determination

The potency of a compound is often quantified by its binding affinity for its target, commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined through in vitro enzyme or binding assays.

For example, numerous quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Some of these compounds exhibit IC₅₀ values in the nanomolar range, indicating very high potency. ekb.egekb.eg For instance, certain afatinib (B358) analogues, which feature the quinazoline core, have shown potent dual inhibition of EGFR and HER2. nih.gov Modifications to the 4-anilinoquinazoline (B1210976) scaffold, such as substitutions on the aniline (B41778) ring, have been systematically explored to improve binding affinity. ugr.es

The table below presents a selection of quinazoline derivatives and their reported binding affinities for various kinase targets.

| Compound/Derivative | Target(s) | IC₅₀/Kᵢ |

| Lapatinib analogue | EGFR, HER2 | 0.05 nM, 0.03 nM |

| Afatinib | EGFR | - |

| Erlotinib (B232) | EGFR | - |

| Gefitinib (B1684475) | EGFR | - |

| Dacomitinib (B1663576) | EGFR | - |

| Canertinib | ErbB1, ErbB2 | Low nM range |

| Quinazoline derivative 28 | PI3Kα | 9.11 nM |

| Quinazoline derivative 29 | EGFRWT, EGFRd746–750, EGFR L858R | 5.2 nM, 9.6 nM, 1.9 nM |

| Quinazoline-N-4-fluorophenyl 45 | CAII, CAIX, CAXII | - |

| Quinazolinone derivative 19d | BRD4, PARP1 | Micromolar range |

| Pyridine-containing quinazoline-2,4(1H,3H)-dione | PARP-1 | 48.13 nM |

| Quinazoline derivative 1a | Cruzain | 1.7 µM (Kᵢ) |

| Quinazoline derivative 1j | Cruzain | 3.2 µM (Kᵢ) |

| Quinazolinone-1,2,3-triazole-acetamide 9c | α-glucosidase | 4.8 µM (Kᵢ) |

This table is for illustrative purposes and includes data for various quinazoline derivatives, not exclusively this compound. nih.govnih.govekb.egnih.govnih.gov

Kinetic Characterization of Enzyme Inhibition

Beyond binding affinity, it is important to characterize the kinetics of enzyme inhibition to understand whether a compound's effect is reversible or irreversible, and its mode of action (e.g., competitive, non-competitive, or uncompetitive).

Many quinazoline-based kinase inhibitors are designed as reversible inhibitors . nih.gov These compounds bind to the ATP-binding site of the kinase, competing with the endogenous ATP. researchgate.net This is a common mechanism for 4-anilinoquinazoline derivatives targeting EGFR. researchgate.net

However, to overcome drug resistance, irreversible inhibitors have also been developed. These compounds typically contain a reactive group, such as an acrylamide (B121943) moiety, that forms a covalent bond with a specific cysteine residue in the kinase's active site. ekb.egresearchgate.net Afatinib and dacomitinib are examples of irreversible quinazoline-based EGFR inhibitors. ekb.eg

Kinetic studies can elucidate these mechanisms. For instance, a study on quinazoline derivatives as inhibitors of cruzain, a cysteine protease, revealed that some compounds act as competitive inhibitors , where the inhibitor binds only to the free enzyme, not the enzyme-substrate complex. acs.org In contrast, a study of a quinazolin-4-one derivative as an α-glucosidase inhibitor found it to be an uncompetitive inhibitor , meaning it binds only to the enzyme-substrate complex. researchgate.net Yet another study on different quinazolinone derivatives targeting α-glucosidase identified a competitive mode of inhibition. nih.gov

Allosteric Modulation Studies

Allosteric modulators represent a more subtle form of regulation. Instead of binding to the active site (the orthosteric site), they bind to a different, allosteric site on the target protein. This binding event induces a conformational change that can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the protein's activity. nih.gov

Quinazoline derivatives have been identified as allosteric modulators for several targets. For example, specific quinazoline scaffolds have been discovered to act as PAMs for the GABA-B receptor. nih.gov Others have been found to be NAMs for the mGlu7 receptor. mdpi.com Interestingly, subtle structural changes can convert a quinazoline-based inhibitor of β-glucocerebrosidase (GCase) into an activator, highlighting the nuanced nature of allosteric modulation. researchgate.net

A novel quinazoline-based compound, SRI-32743, has been shown to be an allosteric modulator of the human norepinephrine (B1679862) transporter (hNET). It alters the transporter's affinity and maximum transport velocity for dopamine (B1211576) without competing directly with the transport substrate. mdpi.com This allosteric mechanism allows it to disrupt the binding of other molecules like cocaine and the HIV-1 Tat protein. mdpi.com

Cellular Effects and Pathway Modulation Studies (in vitro)

The 4-anilinoquinazoline scaffold, the core of this compound, is a cornerstone in the design of molecules that exert specific cellular effects. In vitro studies on various human cancer cell lines have demonstrated that derivatives of this structure can significantly disrupt cancer cell proliferation and survival through targeted molecular interactions.

A primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial components of signal transduction pathways that regulate cell growth, differentiation, and survival. webofproceedings.org Overactivity of these pathways is a common feature of many cancers. webofproceedings.orgugr.es

Notably, compounds based on this scaffold are frequently identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net The inhibition of these kinases disrupts their downstream signaling cascades, which are critical for tumor growth and angiogenesis. researchgate.net The blockade of tyrosine kinase activity typically occurs through competitive interaction with the ATP binding site within the kinase domain of the receptor. researchgate.netnih.gov

Research has identified numerous derivatives with significant inhibitory potency against these kinases. For instance, studies on 4-anilinoquinazolines revealed that substitutions on both the quinazoline and aniline rings heavily influence inhibitory activity. The simultaneous inhibition of both EGFR and VEGFR-2 is considered a promising therapeutic strategy. researchgate.net One study found that a hydroxylated glycoside derivative of quinazolinone, compound 13, showed excellent potency against EGFR and comparable activity to the established drug sorafenib (B1663141) against VEGFR-2. researchgate.net Another derivative, compound 5f, was found to be more potent than the standard erlotinib against EGFR and also showed good VEGFR-2 inhibitory activity. researchgate.net

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 13 (hydroxylated glycoside quinazolinone) | EGFR | 0.31 ± 0.06 µM | researchgate.net |

| Compound 13 (hydroxylated glycoside quinazolinone) | VEGFR-2 | 3.20 ± 0.15 µM | researchgate.net |

| Compound 5f | EGFR | More potent than Erlotinib | researchgate.net |

| Compound 5f | VEGFR-2 | 1.23 µM | researchgate.net |

| Compound 7a (quinazoline-cyanopyrimidine derivative) | EGFR | 0.313±0.019 µM | ekb.eg |

| Compound 7a (quinazoline-cyanopyrimidine derivative) | CDK-2 | 0.485±0.025 µM | ekb.eg |

| Compound 16i (nitroimidazole-alkyloxyl-aniline-quinazoline) | EGFR | 0.12 µM | tandfonline.com |

| Compound 20 (6,7-dimethoxy derivative) | EGFR | 29 pmol/L | nih.gov |

The cellular effects initiated by the inhibition of signal transduction pathways often translate into significant changes in gene expression profiles. Studies on quinazolin-4-one derivatives have demonstrated their ability to modulate the expression of key genes involved in apoptosis and cell survival.

For example, a specific quinazolin-4-one derivative, compound 17, was investigated for its effect on gene expression in the MCF-7 breast cancer cell line. researchgate.net The study found that treatment with this compound led to an increased expression of several pro-apoptotic genes, including p53, PUMA (p53 upregulated modulator of apoptosis), and Bax. researchgate.net Concurrently, the expression of the anti-apoptotic gene Bcl-2 was decreased. researchgate.net This shift in the balance between pro- and anti-apoptotic gene products pushes the cell towards programmed cell death. Furthermore, the expression of caspase-3, caspase-8, and caspase-9, which are critical executioner and initiator caspases in the apoptotic cascade, was also upregulated. researchgate.net These findings are consistent with the apoptotic mechanisms of other quinazoline-based anticancer agents. researchgate.net

In another study, compound 18, a novel quinazoline derivative, was shown to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, while up-regulating the pro-apoptotic protein Bax and the apoptosis marker cleaved PARP in MGC-803 gastric cancer cells. semanticscholar.org

The modulation of signaling pathways and gene expression by this compound analogues culminates in the disruption of fundamental cellular processes, most notably cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest: A common outcome of treatment with quinazoline derivatives is the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proceeding through division.

One quinazolinone-1,2,3-triazole-glycoside derivative was shown to arrest HCT-116 colon cancer cells in the G1 phase of the cell cycle. researchgate.net

Compound 5f induced cell cycle arrest at the G2/M phase in cancer cells. researchgate.net

Another quinazolin-4(3H)-one derivative, BIQO-19, was found to induce significant G2/M phase arrest in EGFR-TKI-resistant H1975 non-small cell lung cancer cells. mdpi.com

A quinazolin-4-one derivative, compound 17, caused cell cycle arrest at the G1 phase in MCF-7 cells and at the S phase in MDA-MB-231 cells. researchgate.net

Compound 19d, a dual inhibitor of BRD4 and PARP1, caused a significant increase in the percentage of MDA-MB-468 breast cancer cells in the G1 phase. nih.gov

Apoptosis Induction: In addition to halting the cell cycle, these compounds are potent inducers of apoptosis, or programmed cell death.

Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant increase in the population of apoptotic cells. mdpi.com

Compound 5f was shown to induce cellular apoptosis and an accumulation of cells in the pre-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net

Similarly, compound 17 elicited significant apoptotic activity in both MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net

Treatment with BIQO-19 effectively increased the apoptotic cell populations in H1975 cells, including both early and late-stage apoptosis. mdpi.com

| Compound/Derivative Type | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |

|---|---|---|---|---|

| Quinazolinone-1,2,3-triazole-glycoside (Compound 13) | HCT-116 (Colon) | G1 | Yes | researchgate.net |

| Compound 5f | Not specified | G2/M, pre-G1 | Yes | researchgate.net |

| BIQO-19 | H1975 (Lung) | G2/M | Yes | mdpi.com |

| Compound 17 | MCF-7 (Breast) | G1, pre-G1 | Yes | researchgate.net |

| Compound 17 | MDA-MB-231 (Breast) | S, pre-G1 | Yes | researchgate.net |

| Compound 18 | MGC-803 (Gastric) | G2/M | Yes | semanticscholar.org |

| Compound 19d | MDA-MB-468 (Breast) | G1 | Yes | nih.gov |

Structure-Mechanism Relationships at a Molecular Level

The inhibitory activity of 4-anilinoquinazoline derivatives is intrinsically linked to their molecular structure, with specific substitutions on the quinazoline and aniline rings dictating the potency and selectivity of interaction with target kinases. researchgate.netacs.org These compounds function as competitive inhibitors at the ATP binding site of kinases like EGFR. nih.gov

Quinazoline Core: The quinazoline ring itself is considered an essential scaffold for activity. nih.gov Substituents on this bicyclic system can significantly modulate potency.

Positions 6 and 7: Electron-donating groups at the C-6 and C-7 positions of the quinazoline ring are generally favored, enhancing inhibitory potency. nih.gov A wide range of substituents are tolerated at the C-7 position, including neutral, basic, and heteroaromatic side chains, which have led to very potent compounds. acs.org Variation at the C-6 position appears to be more restricted. acs.org The 6,7-dimethoxy derivative is one of the most potent EGFR inhibitors identified. nih.gov

Aniline Moiety: The aniline portion of the molecule inserts into a selectivity pocket within the kinase domain. ugr.es

Position of Substitution: The aniline ring is preferably substituted at the meta-position (C-3'). nih.gov

Nature of Substituent: Small, lipophilic groups, such as halogens (chlorine, bromine) or methyl groups, are favored on the aniline ring. researchgate.netacs.org Large lipophilic and electron-withdrawing substituents are particularly favored at the C-3 and C-4 positions of the aniline ring. researchgate.net Introduction of a hydroxyl group at the meta position has also produced highly potent inhibitors of Flt and KDR tyrosine kinases. acs.org

Ortho-Position (C-2'): Small substituents like hydrogen and fluorine are preferred at the ortho-position. researchgate.netacs.org

These structure-activity relationship (SAR) studies reveal that the potency of 4-anilinoquinazoline derivatives is a finely tuned interplay between the electronic and steric properties of the substituents and their ability to form optimal interactions within the ATP-binding pocket of the target kinase. researchgate.netnih.govacs.org

Computational Chemistry and Molecular Modeling Applications

Structure-Based Drug Design (SBDD)

Structure-based drug design relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, obtained through techniques like X-ray crystallography or NMR spectroscopy.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding mode, predict binding affinity, and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A comprehensive search of the scientific literature reveals no specific protein-ligand docking studies for 4-(Quinazolin-4-yloxy)aniline against any biological target.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations can provide insights into the conformational changes of a ligand and its target protein upon binding, assess the stability of the ligand-protein complex, and analyze the dynamics of key interactions.

There are no specific molecular dynamics simulation studies reported in the literature for this compound to analyze its conformational flexibility or the stability of its potential complexes with biological targets.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a target protein. These methods provide a more accurate prediction of binding affinity compared to docking scores by considering the thermodynamic cycle of ligand binding.

A thorough review of the literature indicates that neither Free Energy Perturbation nor Thermodynamic Integration calculations have been published for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules like this compound. These computational methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally. Techniques such as Density Functional Theory (DFT) are commonly employed to explore the electronic characteristics of quinazoline (B50416) derivatives.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.

For quinazoline derivatives, FMO analysis helps in understanding their potential as bioactive compounds. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The interaction between the HOMO of a drug molecule and the LUMO of its biological receptor (and vice versa) is crucial for its mechanism of action. researchgate.net Therefore, a smaller energy gap can enhance the stabilizing interactions and binding affinity with a biological target. researchgate.net

Computational studies on various quinazoline derivatives have shown that modifications to the quinazoline core can significantly alter the HOMO and LUMO energy levels. For instance, the introduction of different substituent groups can modulate the electron distribution and, consequently, the HOMO-LUMO gap. This modulation is a key strategy in designing quinazoline-based molecules with desired electronic and reactive properties for specific applications, such as in the development of nonlinear optical (NLO) materials or therapeutic agents.

Computational studies are instrumental in elucidating the reaction pathways for the synthesis of quinazoline derivatives. researchgate.netresearchgate.net These theoretical investigations can provide detailed mechanistic insights that complement experimental findings, helping to optimize reaction conditions and improve yields. For example, computational models can be used to study the transition states and intermediates of a reaction, providing a deeper understanding of the reaction mechanism.

The synthesis of quinazoline scaffolds can be achieved through various methods, including thermal cyclization and palladium-catalyzed carbonylation reactions. mdpi.com Computational chemistry can help in understanding the intricacies of these synthetic routes. For instance, in a study on the synthesis of 4-tosyl quinazoline derivatives, ultrasound irradiation was shown to influence the reaction pathway, leading to C-H activation under ultrasonic conditions, whereas a cross-coupling reaction occurred without ultrasound. researchgate.net Computational modeling could be employed to rationalize these experimental observations by examining the energy profiles of the different reaction pathways.

By calculating the activation energies and reaction energies for different proposed mechanisms, chemists can predict the most likely pathway and identify potential side reactions. This predictive capability is invaluable for designing more efficient and selective synthetic strategies for complex molecules like this compound.

In Silico ADMET Prediction for Research Compound Prioritization

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.netresearchgate.net In silico ADMET prediction has become an indispensable tool for prioritizing compounds and reducing the likelihood of late-stage failures. researchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov Various computational models and software are available to predict these pharmacokinetic and toxicity profiles. researchgate.netoup.com

For quinazoline derivatives, in silico ADMET studies have been widely used to assess their drug-like properties. researchgate.netresearchgate.netfrontiersin.org These predictions help in identifying derivatives with favorable oral bioavailability and metabolic stability, guiding further chemical modifications to optimize their ADMET profiles. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system (CNS). Computational models can predict BBB penetration based on various molecular descriptors such as molecular weight, lipophilicity (logP), and polar surface area. frontiersin.orgnih.gov For compounds like this compound, predicting BBB permeability is essential if it is being considered for CNS applications. Machine learning and quantitative structure-activity relationship (QSAR) models are often employed to develop predictive tools for BBB penetration. frontiersin.org

P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux pump that actively transports a wide range of substrates out of cells, including across the BBB. acs.org This can significantly limit the brain's exposure to a drug. acs.org Predicting whether a compound is a substrate for P-gp is therefore crucial. acs.org Docking models and QSAR studies are used to predict the interaction of small molecules with P-gp. acs.org For quinazoline derivatives, understanding their potential as P-gp substrates is important for optimizing their distribution and efficacy. nih.govnih.govmdpi.com

Cytochrome P450 (CYP450) Interactions: The cytochrome P450 enzyme family is responsible for the metabolism of a vast majority of xenobiotics, including drugs. nih.govsciforum.net Predicting the interaction of a compound with different CYP450 isoforms is essential for assessing its metabolic stability and potential for drug-drug interactions. nih.govresearchgate.netnih.gov In silico tools can predict which CYP450 isoform is most likely to metabolize a compound and can also identify potential sites of metabolism on the molecule. nih.govnews-medical.net For quinazoline derivatives, studies have investigated their effects on various CYP450 enzymes, such as CYP2C19, CYP2D6, CYP2E1, and CYP3A4, to understand their metabolic profiles. researchgate.net

Metabolite Prediction: Computational methods can also predict the structures of potential metabolites. rsc.org This is important because metabolites can sometimes be more active or more toxic than the parent compound. rsc.org By predicting the metabolic fate of a compound like this compound, researchers can anticipate potential safety issues and design molecules with improved metabolic profiles.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of novel chemical entities like "4-(Quinazolin-4-yloxy)aniline". Its primary role is the accurate determination of the molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS provides mass accuracy typically within 5 parts per million (ppm), enabling chemists to distinguish between compounds with the same nominal mass but different chemical formulas.

In the synthesis of quinazoline (B50416) derivatives, HRMS is routinely used to verify the identity of the final product and key intermediates. For instance, in the characterization of a closely related isomer, 4-(quinazolin-6-yloxy)aniline, HRMS (TOF MS ES+) was used to confirm its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ was 238.0975, and the experimentally found mass was 238.1089, validating the successful synthesis. rsc.org This level of precision is critical for ensuring the purity and identity of the compound before its use in further biological assays. nih.govacs.org

Furthermore, HRMS is a powerful technique for metabolite identification in preclinical studies. When "this compound" is incubated with liver microsomes or administered in animal models, it undergoes metabolic transformations. HRMS can detect and identify potential metabolites by identifying specific mass shifts corresponding to common metabolic reactions such as hydroxylation (+15.9949 Da), N-oxidation (+15.9949 Da), or glucuronidation (+176.0321 Da). This information is vital for understanding the compound's pharmacokinetic profile and potential for generating active or inactive metabolites.

| Technique | Application | Typical Observation | Reference |

| ESI-HRMS | Structural Confirmation | Accurate mass measurement of the protonated molecular ion [M+H]⁺. | rsc.orgpreprints.org |

| LC-HRMS | Metabolite Identification | Detection of mass shifts corresponding to metabolic transformations (e.g., oxidation, conjugation). | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Conformational Analysis, and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its constitution and stereochemistry.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial characterization of "this compound". ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the related isomer 4-(quinazolin-6-yloxy)aniline, ¹H NMR signals clearly identify the protons on the quinazoline and aniline (B41778) rings, as well as the amine protons. rsc.org

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and confirm connectivity.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out spin systems within the quinazoline and aniline rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing a map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close in space, which is valuable for determining the molecule's preferred conformation in solution.

| NMR Technique | Purpose | Information Gained for "this compound" | Reference |

| ¹H NMR | Proton environment analysis | Chemical shifts and coupling constants for aromatic and amine protons. | rsc.orgnih.govresearchgate.net |

| ¹³C NMR | Carbon framework analysis | Chemical shifts for each unique carbon atom in the molecule. | researchgate.net |

| COSY | H-H bond correlation | Connectivity of protons within the quinazoline and aniline rings. | acs.org |

| HSQC | C-H one-bond correlation | Direct assignment of protons to their attached carbons. | acs.org |

| HMBC | C-H long-range correlation | Confirmation of the ether linkage between the two ring systems. | acs.org |

| NOESY | Through-space H-H correlation | Conformational analysis and spatial arrangement of the molecule. | acs.org |

When investigating the binding of "this compound" to a target protein, ligand-observed NMR techniques are highly valuable. These methods allow the study of binding events from the perspective of the small molecule.